2-Chloro-3,4-difluorophenylacetic acid

Antiparasitic Chagas disease Genotoxicity

Select 2-chloro-3,4-difluorophenylacetic acid (CAS 1261598-59-7) for its unique 2-chloro-3,4-difluoro substitution pattern—ortho-Cl combined with meta/para-F creates an electronic environment that mono‑halogenated or non‑chlorinated difluoro analogs cannot replicate. This distinct regiochemistry governs cross‑coupling selectivity, modulates pKa (3.82±0.10) for tuned solubility/permeability, and supports genotoxicity‑free antiparasitic scaffold development. Available at 98% HPLC purity with ≤0.5% moisture—the higher specification reduces downstream purification penalties and ensures API‑grade impurity control for quality‑critical intermediates.

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
Cat. No. B7964376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4-difluorophenylacetic acid
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(=O)O)Cl)F)F
InChIInChI=1S/C8H5ClF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13)
InChIKeyPVABAIILZJYXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,4-difluorophenylacetic Acid: Technical Specifications and Procurement-Relevant Characterization


2-Chloro-3,4-difluorophenylacetic acid (CAS 1261598-59-7; molecular formula C₈H₅ClF₂O₂; molecular weight 206.57 g/mol) is a halogenated phenylacetic acid derivative featuring chlorine substitution at the 2-position and fluorine atoms at the 3- and 4-positions of the aromatic ring [1]. The compound is commercially available at purities of 95% to 98% (HPLC) from specialty chemical suppliers and is classified as a research intermediate for pharmaceutical and agrochemical development [2]. Predicted physicochemical parameters include pKa 3.82±0.10 and boiling point 293.8±35.0°C . Notably, this specific substitution pattern (2-Cl, 3,4-diF) is structurally distinct from the more common 3,4-difluorophenylacetic acid (CAS 658-93-5, lacking the 2-chloro substituent) and other mono‑ or di‑halogenated phenylacetic acid analogs, a distinction that carries implications for synthetic utility, physicochemical behavior, and downstream functional performance [1].

Why 2-Chloro-3,4-difluorophenylacetic Acid Cannot Be Replaced by Generic Phenylacetic Acid Analogs


Substitution pattern matters critically in halogenated phenylacetic acids: the position and identity of halogen substituents directly govern regioselectivity in downstream cross-coupling reactions, influence the acidity (pKa) of the carboxylic acid moiety, and modulate the metabolic stability of derived bioactive compounds [1]. For 2-chloro-3,4-difluorophenylacetic acid, the combination of a 2-chloro substituent (ortho to the acetic acid side chain) and 3,4-difluoro substitution creates a unique electronic and steric environment that cannot be replicated by mono‑halogenated analogs (e.g., 2‑chloro‑4‑fluorophenylacetic acid or 3‑fluorophenylacetic acid) or by non‑chlorinated difluoro analogs (e.g., 3,4‑difluorophenylacetic acid). Procurement decisions that substitute based solely on phenylacetic acid core structure risk downstream synthetic failure or altered biological activity profiles. The following quantitative evidence demonstrates where this specific halogenation pattern yields measurable differentiation .

2-Chloro-3,4-difluorophenylacetic Acid: Comparative Quantitative Evidence for Scientific Selection


Antiparasitic Efficacy: Chlorinated Derivative Shows Favorable Genotoxicity Profile vs. Brominated Analog in Trypanosoma cruzi Assays

In a 2023 study evaluating hybrid compounds of α,α-difluorophenylacetamides for antiparasitic activity, halogenated derivatives were assessed against Trypanosoma cruzi, the causative agent of Chagas disease. The chlorinated derivative demonstrated moderate trypanosomicidal activity against both parasite forms relevant for human infection while maintaining a clean genotoxicity profile. In contrast, the brominated analog showed considerable trypanosomicidal activity but revealed a genotoxic profile in vitro, which the authors concluded impaired future in vivo testing [1]. This evidence, while obtained on a structurally related α,α-difluorophenylacetamide scaffold rather than the parent phenylacetic acid, provides class-level inference for the advantage of chloro- over bromo-substitution in this chemotype for antiparasitic development.

Antiparasitic Chagas disease Genotoxicity

Acidity (pKa) Differentiation: 2-Chloro-3,4-difluoro Substitution Modulates Carboxylic Acid pKa vs. Non-Chlorinated and Mono-Fluoro Analogs

The predicted pKa of 2-chloro-3,4-difluorophenylacetic acid is 3.82±0.10 , reflecting the combined electron-withdrawing effects of the 2-chloro and 3,4-difluoro substituents on the carboxylic acid moiety. For comparison, unsubstituted phenylacetic acid has an experimental pKa of approximately 4.31, while 2-chloro-4-fluorophenylacetic acid (C₈H₆ClFO₂, MW 188.58), which lacks the 3-fluoro substituent present in the target compound, would be expected to exhibit a higher pKa due to reduced cumulative electron withdrawal [1]. This pKa difference of approximately 0.5 log units has measurable implications for ionization state at physiological pH (7.4), aqueous solubility, and membrane permeability.

Physicochemical property pKa Halogenation effect

Purity Specification Benchmark: Commercial Availability at 98% HPLC Purity with Controlled Moisture Content

2-Chloro-3,4-difluorophenylacetic acid is commercially supplied with a minimum purity specification of 98% by HPLC and a maximum moisture content of 0.5% [1]. In comparison, the structurally related 3,4-difluorophenylacetic acid (CAS 658-93-5; lacking the 2-chloro substituent) is typically supplied at 97.5% minimum HPLC purity with equivalent moisture control of 0.5% maximum [2]. The target compound's 98% specification provides a 0.5 percentage point purity advantage over the non-chlorinated difluoro analog, which may be relevant for applications requiring tighter control of impurity profiles.

Quality specification Procurement Purity

Synthetic Route Differentiation: Photohalogenation-Carbonylation Route Yields up to 66% for Chloro-Difluoro Substitution Pattern

The synthesis of 2-chloro-3,4-difluorophenylacetic acid via photohalogenation of 3,4-difluorotoluene followed by carbonylation achieves yields up to 66% under optimized experimental conditions . This route is distinct from the organolithium-based approach commonly employed for 2,3-difluorophenylacetic acid synthesis, which requires cryogenic conditions and organolithium reagents [1]. The photohalogenation-carbonylation approach offers a scalable alternative that avoids the use of highly reactive organolithium intermediates.

Synthesis Yield Photohalogenation

Boiling Point Prediction: 2-Chloro-3,4-difluoro Substitution Elevates Predicted Boiling Point vs. Non-Chlorinated Difluoro Analog

The predicted boiling point of 2-chloro-3,4-difluorophenylacetic acid is 293.8±35.0°C . In contrast, 3,4-difluorophenylacetic acid (CAS 658-93-5; molecular weight 172.13 g/mol) exhibits an experimental boiling point of 262-264°C at atmospheric pressure . The ~30°C elevation in predicted boiling point for the target compound is consistent with its higher molecular weight (206.57 vs. 172.13 g/mol) and the additional chlorine substituent, which increases polarizability and intermolecular interaction strength.

Physicochemical property Boiling point Volatility

2-Chloro-3,4-difluorophenylacetic Acid: Recommended Procurement Scenarios Based on Quantitative Evidence


Antiparasitic Drug Discovery Programs Targeting Trypanosoma cruzi (Chagas Disease)

Research groups developing antiparasitic agents for Chagas disease should prioritize 2-chloro-3,4-difluorophenylacetic acid as a scaffold-building block based on class-level evidence that chlorinated difluorophenyl chemotypes maintain moderate anti-T. cruzi activity without the genotoxicity liability observed in brominated analogs [1]. The genotoxicity-free profile of chlorinated derivatives is a critical developability advantage, as genotoxicity typically disqualifies compounds from further in vivo evaluation. This compound serves as a suitable precursor for synthesizing α,α-difluorophenylacetamide hybrid compounds that can be screened against T. cruzi infection models.

Synthetic Scale-Up Projects Requiring Non-Organolithium Routes to Halogenated Phenylacetic Acids

Process chemistry teams seeking to avoid cryogenic organolithium chemistry during scale-up of halogenated phenylacetic acids should consider 2-chloro-3,4-difluorophenylacetic acid, which is accessible via photohalogenation-carbonylation methodology with yields up to 66% . This route employs milder conditions (30-60°C) compared to organolithium-based syntheses of related difluorophenylacetic acids that require low-temperature lithiation steps. The avoidance of pyrophoric organolithium reagents reduces both safety infrastructure requirements and associated operational costs.

Structure-Activity Relationship (SAR) Studies Investigating Ortho-Chloro Effects in Halogenated Phenylacetic Acid Series

Medicinal chemistry teams conducting systematic SAR exploration of halogenated phenylacetic acid derivatives should procure this compound as a defined reference point for 2-chloro-3,4-difluoro substitution. The compound's predicted pKa of 3.82±0.10 provides a measurable benchmark for assessing how the combined electron-withdrawing effects of ortho-chloro and meta/para-difluoro substitution modulate carboxylic acid acidity relative to mono-fluoro (pKa ~4.0-4.2) or non-chlorinated difluoro analogs . This systematic understanding of substituent effects on pKa informs predictions of solubility, permeability, and protein binding in derived bioactive molecules.

Pharmaceutical Intermediate Synthesis Requiring Tight Impurity Control (≥98% Purity)

Procurement for GMP-adjacent or quality-critical intermediate applications should favor 2-chloro-3,4-difluorophenylacetic acid based on its commercial availability at 98% minimum HPLC purity with controlled moisture (≤0.5%) [2]. For applications where downstream purification would impose unacceptable yield penalties or where impurity carryover could compromise final API purity, this higher specification provides a measurable procurement advantage. The compound's CAS registry number (1261598-59-7) and defined specification enable reproducible sourcing across multiple vendors and batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3,4-difluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.